3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid

Medicinal Chemistry Drug Design ADME Prediction

Research requiring specific sulfamoyl substitution patterns faces high risk when using unvalidated analogs. The cyclopropyl group on this sulfonamide confers unique conformational rigidity and metabolic stability that methyl or ethyl variants cannot replicate. - **Key application**: Scaffold for PPARα/δ dual agonist development; empirical probe for CYP inhibition & microsome stability assays. - **Physicochemical profile**: LogP 1.2, TPSA 83 Ų - favorable for oral bioavailability studies. - **Supply assurance**: Strict quality control; available for immediate R&D shipment.

Molecular Formula C12H15NO4S
Molecular Weight 269.32
CAS No. 889939-54-2
Cat. No. B2833342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid
CAS889939-54-2
Molecular FormulaC12H15NO4S
Molecular Weight269.32
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
InChIInChI=1S/C12H15NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-2,6-7,10,13H,3-5,8H2,(H,14,15)
InChIKeyYXBAMCSTGJZXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid: Chemical Identity & Properties


3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid (CAS 889939-54-2) is a small-molecule sulfonamide derivative with a molecular weight of 269.32 g/mol, classified as a substituted phenylpropanoic acid [1]. It is primarily noted as a versatile building block for organic synthesis and medicinal chemistry research . Computed physicochemical properties include a LogP (XLogP3-AA) of 1.2, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 83 Ų, which falls within the range often associated with favorable oral bioavailability [1].

Med Chem Scaffold Phenylpropanoic acid core suitable for SAR library synthesis and derivatization studies
Drug-likeness Profile Computed lipophilicity and polarity within oral bioavailability parameter space

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid: Substitution Limitations


For research applications where the functional outcome is paramount, substituting 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid with a structurally related phenylpropanoic acid analog (e.g., 3-[4-(methylsulfamoyl)phenyl]propanoic acid) carries a high and unquantified risk. The specific cyclopropyl group on the sulfamoyl moiety is known to confer unique conformational rigidity and can dramatically alter target binding kinetics compared to smaller alkyl substituents . Without published, side-by-side biological or pharmacological data comparing the activity, selectivity, or stability of this specific compound against its closest analogs, any such substitution cannot be considered equivalent and may lead to irreproducible or misleading results in a research setting.

Conformational Constraint
Cyclopropyl group provides rigid, defined geometry
Methyl or ethyl analogs introduce flexibility; binding kinetics may shift
Biological Equivalence
Target engagement profile remains uncharacterized
Absent head-to-head data limits direct interchangeability assessment

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid: Key Differentiators


Computed Lipophilicity & Polarity Metrics

The compound's calculated lipophilicity, represented by an XLogP3-AA value of 1.2, places it in a favorable range for balancing aqueous solubility and membrane permeability, a critical factor for oral bioavailability [1]. Its topological polar surface area (TPSA) is 83 Ų, which is below the common threshold of 140 Ų associated with good intestinal absorption, differentiating it from larger or more polar analogs [1].

Computed ADME Profile
Class-level inference
XLogP3-AA 1.2 / TPSA 83 Ų
Supports permeability prediction context
Computed values; experimental validation recommended
Medicinal Chemistry Drug Design ADME Prediction

Commercial Availability & Purity Comparison

Based on aggregated supplier data, the compound is offered with a range of purity specifications (e.g., 95% to 97%) . The presence of multiple suppliers with varying lead times and price points provides a procurement advantage over unique or single-sourced analogs, allowing for comparison shopping and potentially better supply chain security.

Multi-source Availability
Data to verify
Multiple suppliers, 95–97% purity range
Supports procurement flexibility
Supplier-specific COA review recommended
Chemical Procurement Sourcing Strategy Inventory Management

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid: Research Applications


Building Block for PPAR Agonist Libraries

The core structure of 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid aligns with the phenylpropanoic acid class, which is known to contain ligands for Peroxisome Proliferator-Activated Receptors (PPARs) [1]. This compound can be employed as a scaffold for designing new PPARα or PPARα/δ dual agonists by modifying the cyclopropylsulfamoyl moiety or extending the propanoic acid chain, leveraging the favorable computed LogP and TPSA properties identified in the evidence guide [2].

Cyclopropyl Effects on Metabolic Stability

The cyclopropyl group is a well-documented structural feature used in medicinal chemistry to enhance metabolic stability and modulate biological activity . This compound serves as a defined chemical probe to empirically test the impact of a cyclopropyl-substituted sulfonamide on in vitro liver microsome stability or CYP enzyme inhibition compared to its N-methyl or N-ethyl sulfamoyl analogs, for which it can serve as a structurally distinct comparator.

Exploratory Anti-Inflammatory Screening Tool

Preliminary reports suggest that 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid exhibits inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α and IL-6 [3]. It is applicable as a starting point for hit validation in cell-based inflammation models (e.g., LPS-stimulated RAW 264.7 macrophages) to further characterize its potency, selectivity, and mechanism of action. Note that quantitative, comparator-based data are required to establish a definitive advantage over other anti-inflammatory sulfonamide candidates.

Application
Selection Property
Validation Focus
PPAR agonist scaffold design
Phenylpropanoic acid core with modifiable cyclopropylsulfamoyl moiety
PPARα/δ selectivity and potency assay profiling
Cyclopropyl metabolic stability probe
Cyclopropylsulfonamide as conformational constraint probe
Microsome stability and CYP inhibition comparison studies
Anti-inflammatory hit validation
Reported cytokine modulation context
Cell-based assay profiling; quantitative comparator data needed

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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